molecular formula C24H19ClO7 B1261722 Chlorocyclinone A

Chlorocyclinone A

Cat. No. B1261722
M. Wt: 454.9 g/mol
InChI Key: NFJVYTZFJNVKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorocyclinone A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Photodynamic Therapy

Recent research highlights the use of chlorin, phthalocyanines, and porphyrins derivatives, including Chlorocyclinone A, as photosensitizers in photodynamic therapy. This therapy is used for treating various pathologies, especially major skin diseases like acne vulgaris, psoriasis, and skin rejuvenation. The mechanism and clinical benefits of photodynamic therapy using these photosensitizers have been significantly explored (de Annunzio et al., 2019).

PPAR-gamma Antagonism

Chlorocyclinones, specifically Chlorocyclinone A, have been identified as strong antagonists of rosiglitazone-induced peroxisome proliferator-activated receptor gamma (PPAR-gamma) activation. This finding is crucial in exploring potential treatments for conditions like type 2 diabetes. The compounds' ability to displace rosiglitazone from the PPAR-gamma ligand-binding domain indicates their significance in therapeutic research (Potterat et al., 2007).

Environmental Impact

Chlorocyclinone A, as part of a broader class of compounds, has been studied for its environmental impact. Investigations into the physiological and potential genetic toxicity of Chlorocyclinone A, especially in agricultural contexts like wheat, highlight concerns about its genotoxic effects on plant cells and broader ecological implications (Xie et al., 2010).

Waste Water Treatment

Studies have explored the degradation kinetics of Chlorocyclinone A in wastewater using advanced methods like ultrasonication assisted laccase. These findings are crucial for understanding how to effectively remove such contaminants from wastewater, emphasizing the role of innovative treatment methods in pollution control (Pulicharla et al., 2018).

Antimicrobial Applications

In the field of antimicrobials, Chlorocyclinone A-related compounds have been examined for their effectiveness against primary endodontic pathogens. This research is significant for developing more effective antimicrobial agents, particularly in dental and endodontic treatments (Carson et al., 2005).

properties

Product Name

Chlorocyclinone A

Molecular Formula

C24H19ClO7

Molecular Weight

454.9 g/mol

IUPAC Name

methyl 2-chloro-9-ethyl-6,8-dihydroxy-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate

InChI

InChI=1S/C24H19ClO7/c1-5-11-12(24(30)32-4)8-13-16(20(11)27)22(29)17-14(26)7-10-6-9(2)19(25)23(31-3)15(10)18(17)21(13)28/h6-8,26-27H,5H2,1-4H3

InChI Key

NFJVYTZFJNVKBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=C4C=C(C(=C(C4=C3C2=O)OC)Cl)C)O)C(=O)OC

synonyms

chlorocyclinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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